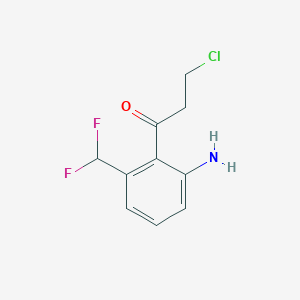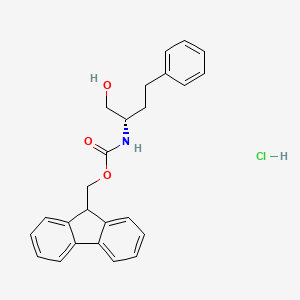
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The Fmoc group, or fluorenylmethyloxycarbonyl, is a protecting group for amines that is base-labile, meaning it can be removed under basic conditions. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction conditions usually involve an organic solvent like dioxane and an aqueous phase to facilitate the reaction.
Industrial Production Methods
Industrial production of Fmoc-protected compounds often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the starting material to a solid resin and sequentially adding protected amino acids. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which allows for the addition of the next amino acid .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the Fmoc group or to modify other functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: The Fmoc group is typically removed using piperidine in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is used in the synthesis of peptides and other complex molecules. Its stability and ease of removal make it a valuable tool in SPPS .
Biology
In biological research, this compound is used to create peptide-based hydrogels, which have applications in tissue engineering and drug delivery .
Medicine
In medicine, Fmoc-protected compounds are used in the development of peptide-based drugs and diagnostic tools .
Industry
Industrially, Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is used in the large-scale synthesis of peptides and other bioactive molecules .
Mecanismo De Acción
The mechanism of action of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during synthesis. The Fmoc group is removed by nucleophilic attack from a base, typically piperidine, which cleaves the Fmoc group and releases the free amine .
Comparación Con Compuestos Similares
Similar Compounds
Boc-(s)-2-amino-4-phenylbutan-1-ol: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-(s)-2-amino-4-phenylbutan-1-ol: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This makes it particularly useful in SPPS, where the stability of the protecting group is crucial .
Propiedades
Fórmula molecular |
C25H26ClNO3 |
|---|---|
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1 |
Clave InChI |
HSUAXCVAVFFALD-FYZYNONXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
SMILES canónico |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



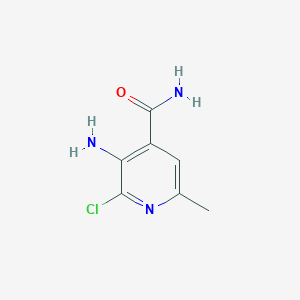
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)


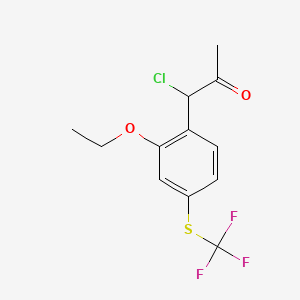
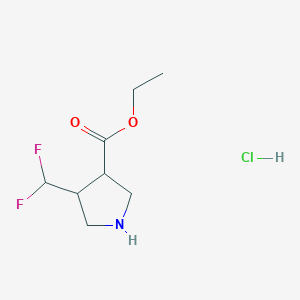
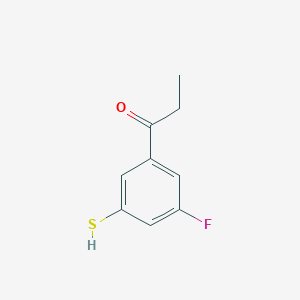
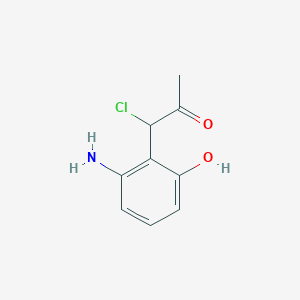
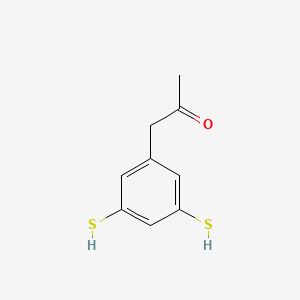
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

